molecular formula C7H11N3O B13687262 4-Pyrimidinamine, 5-(ethoxymethyl)- CAS No. 45892-74-8

4-Pyrimidinamine, 5-(ethoxymethyl)-

Cat. No.: B13687262
CAS No.: 45892-74-8
M. Wt: 153.18 g/mol
InChI Key: SQTUSLHFENZHDD-UHFFFAOYSA-N
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Description

5-(Ethoxymethyl)pyrimidin-4-amine is a heterocyclic organic compound with the molecular formula C7H11N3O It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethoxymethyl)pyrimidin-4-amine typically involves the reaction of 4-aminopyrimidine with ethoxymethyl chloride under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 5-(Ethoxymethyl)pyrimidin-4-amine can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Ethoxymethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxymethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(Ethoxymethyl)pyrimidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting nucleic acid synthesis.

    Industry: It is used in the production of agrochemicals and materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(Ethoxymethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. The ethoxymethyl group can enhance the compound’s ability to bind to these targets, thereby inhibiting their activity and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrimidine: A precursor in the synthesis of 5-(Ethoxymethyl)pyrimidin-4-amine.

    5-Methylpyrimidin-4-amine: Another derivative of pyrimidine with similar structural features.

    5-(Methoxymethyl)pyrimidin-4-amine: A closely related compound with a methoxymethyl group instead of an ethoxymethyl group.

Uniqueness

5-(Ethoxymethyl)pyrimidin-4-amine is unique due to the presence of the ethoxymethyl group, which can influence its reactivity and binding properties. This makes it a valuable compound in the design of new pharmaceuticals and agrochemicals with enhanced efficacy and specificity.

Properties

CAS No.

45892-74-8

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

5-(ethoxymethyl)pyrimidin-4-amine

InChI

InChI=1S/C7H11N3O/c1-2-11-4-6-3-9-5-10-7(6)8/h3,5H,2,4H2,1H3,(H2,8,9,10)

InChI Key

SQTUSLHFENZHDD-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CN=CN=C1N

Origin of Product

United States

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